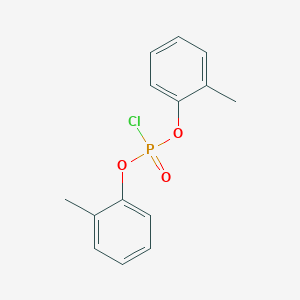

Bis(2-methylphenyl) phosphorochloridate

Description

Phosphorochloridates are critical intermediates in synthesizing pesticides, pharmaceuticals, and flame retardants. Their reactivity stems from the electrophilic phosphorus center, which undergoes nucleophilic substitution with amines, alcohols, or thiols to form phosphoramidates, phosphates, or thiophosphates.

Properties

CAS No. |

6630-13-3 |

|---|---|

Molecular Formula |

C14H14ClO3P |

Molecular Weight |

296.68 g/mol |

IUPAC Name |

1-[chloro-(2-methylphenoxy)phosphoryl]oxy-2-methylbenzene |

InChI |

InChI=1S/C14H14ClO3P/c1-11-7-3-5-9-13(11)17-19(15,16)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3 |

InChI Key |

RKQCRIBSOCCBQJ-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C)Cl |

Canonical SMILES |

CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C)Cl |

Other CAS No. |

6630-13-3 |

Pictograms |

Acute Toxic |

Synonyms |

o-Tolyl Phosphorochloridate; Phosphorochloridic Acid, Di-o-tolyl Ester; Phosphorochloridic Acid, Bis(2-methylphenyl) Ester; NSC 60025 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

Bis(2-methylphenyl) phosphorochloridate is primarily utilized as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several chemical reactions, including:

- Phosphorylation Reactions : It can introduce phosphorochloridate groups into organic molecules, enhancing their biological activity or altering their physical properties.

- Synthesis of Phosphonates : Used as a precursor for creating phosphonate derivatives that exhibit potential applications in pharmaceuticals and agrochemicals.

Pharmaceutical Development

Due to its electrophilic nature, this compound is investigated for potential use in drug development. Preliminary studies indicate that it may interact with biological molecules such as proteins and nucleic acids, which is crucial for understanding its pharmacological effects and potential toxicity .

Material Science

The compound is also explored for its role in developing advanced materials:

- Flame Retardants : Research has shown that incorporating this compound into polymer matrices can enhance flame retardant properties. This application is particularly relevant for materials used in construction and textiles .

- Polymer Synthesis : It serves as a crosslinking agent in the synthesis of polymers, improving mechanical strength and thermal stability.

Data Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemical Synthesis | Intermediate for organic compounds | Versatile reactivity; enhances biological activity |

| Pharmaceutical Development | Potential drug interactions | Important for assessing toxicity |

| Material Science | Flame retardant formulations | Improved safety in materials |

| Polymer Chemistry | Crosslinking agent for polymers | Enhances strength and stability |

Case Study 1: Flame Retardant Properties

A study demonstrated that incorporating this compound into polypropylene significantly improved its flame retardancy. The treated samples exhibited reduced flammability compared to untreated controls, making them suitable for applications where fire safety is critical .

Case Study 2: Biological Interactions

Research investigating the interaction of this compound with nucleic acids revealed that it could form stable adducts. This interaction suggests potential applications in targeted drug delivery systems where precise molecular interactions are necessary .

Comparison with Similar Compounds

Structural and Substituent Effects

Phosphorochloridates vary in reactivity and stability based on substituents. Key examples include:

Inference for Bis(2-methylphenyl) phosphorochloridate :

- The 2-methylphenyl groups are less electron-withdrawing than nitro or trifluoroethyl substituents, likely resulting in intermediate reactivity.

- Methyl groups may introduce slight steric hindrance compared to phenyl, but less than isopropyl.

Inference for this compound :

- Expected synthesis involves POCl₃ and 2-methylphenol under controlled conditions, similar to diphenyl derivatives.

Inference for this compound :

- Likely serves as an intermediate in pharmaceuticals or agrochemicals, balancing reactivity and steric effects.

Inference for this compound :

- Expected to be moisture-sensitive and toxic, requiring handling under inert conditions.

Research Findings and Data

Reactivity Trends in Solvents

- Diphenyl phosphorochloridate: Reacts with sodium phenoxides in THF to yield inversion/retention ratios influenced by substituents (e.g., 1.26:1 for p-methylphenoxide vs. 3.55:1 for 2,6-dimethylphenoxide) .

- Nitro-substituted esters : Exhibit solvent-dependent isomerization in polar solvents like formic acid .

Preparation Methods

Reaction Conditions and Stoichiometry

In a typical procedure, 2-methylphenol (2.2 equivalents) is dissolved in an inert solvent such as dichloromethane or toluene, followed by the dropwise addition of (1 equivalent) under nitrogen atmosphere. Triethylamine (2.2 equivalents) is introduced to neutralize the liberated HCl, driving the reaction to completion. The mixture is stirred at 0–25°C for 2–4 hours, after which the temperature is gradually raised to 60°C for 1 hour to ensure complete substitution.

Yield and Product Isolation

This method typically achieves yields of 80–85%. Post-reaction, the mixture is washed with aqueous sodium bicarbonate to remove residual acid, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified via vacuum distillation (140–160°C at 3 mmHg), yielding a colorless liquid with >98% purity by GC-MS.

Mechanistic Insights

The reaction proceeds through a two-step nucleophilic substitution:

-

-

Triethylamine sequesters HCl, preventing reversibility and favoring the formation of the dichloridate.

Two-Step Synthesis via Phosphate Intermediate

For substrates sensitive to acidic conditions, a two-step protocol involving intermediate phosphate formation is preferred. This approach minimizes degradation of the phenolic starting material.

Formation of Sodium 2-Methylphenyl Phosphate

In the first step, 2-methylphenol reacts with in the presence of sodium hydroxide to form sodium 2-methylphenyl phosphate:

The reaction is conducted in tetrahydrofuran (THF) at −10°C to prevent over-substitution.

Chlorination with Bis(trichloromethyl) Carbonate

The sodium phosphate intermediate is then treated with bis(trichloromethyl) carbonate () in dichloromethane at 0–10°C for 5 hours:

This method achieves yields of 87–90% with 99.3% purity, avoiding high-temperature distillation.

Lewis Acid-Catalyzed Phosphorylation

Lewis acids such as aluminum chloride () or zinc chloride () accelerate the substitution of , particularly for sterically hindered phenols.

Optimized Protocol

A mixture of 2-methylphenol (2 equivalents), (1 equivalent), and (0.1 equivalents) is refluxed in 1,2-dichloroethane for 15 hours. The catalyst enhances electrophilicity at phosphorus, reducing reaction time by 30% compared to uncatalyzed methods.

Limitations

While effective, this method necessitates rigorous post-reaction purification to remove metal residues, complicating large-scale production.

Alternative Routes from Phosphine Oxides

Bis(2-methylphenyl)phosphine oxide, a byproduct in organophosphorus synthesis, can be converted to the target chloridate via oxidative chlorination.

Oxidative Chlorination with HCl

Bis(2-methylphenyl)phosphine oxide is treated with excess HCl gas in toluene at 0°C for 24 hours:

This method yields 70–75% product but requires careful moisture exclusion to prevent hydrolysis.

Comparative Analysis of Methods

| Method | Yield | Purity | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Phosphorylation | 80–85% | >98% | Simple, scalable | HCl management required |

| Two-Step Synthesis | 87–90% | 99.3% | High purity, mild conditions | Multi-step, costly reagents |

| Lewis Acid-Catalyzed | 75–80% | 95–97% | Faster kinetics | Metal residue contamination |

| Oxidative Chlorination | 70–75% | 90–92% | Utilizes byproducts | Low yield, moisture-sensitive |

Characterization and Quality Control

Purity Assessment

GC-MS analysis reveals trace impurities (<1%) of tris(2-methylphenyl) phosphate, formed via over-substitution. These are removed by fractional distillation.

Industrial and Research Applications

This compound is a precursor to flame retardants like bisphenol A bis(diaryl phosphate) and peptide-coupling agents. Its stability under acidic conditions makes it preferable to aryl chlorides in SNAr reactions .

Q & A

Q. Table 1. Key Analytical Parameters for this compound

| Parameter | Technique | Expected Value/Peak | Reference |

|---|---|---|---|

| Purity | GC-MS | >98% (retention time: 8.2 min) | |

| ³¹P NMR Shift | NMR | δ −9.8 to −10.2 ppm | |

| Hydrolytic Half-Life | LC-MS/MS | 7 days (pH 7, 25°C) |

Q. Table 2. Common Contaminants and Mitigation Strategies

| Contaminant | Source | Mitigation |

|---|---|---|

| Phosphoric Acid | Hydrolysis | Anhydrous synthesis, inert storage |

| Ortho-Cresol | Incomplete reaction | Reflux with excess POCl₃ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.